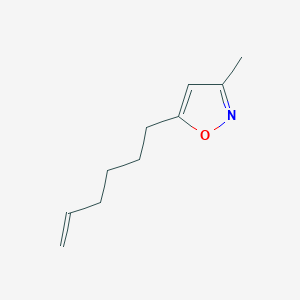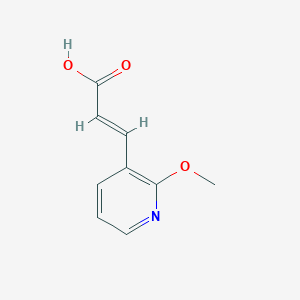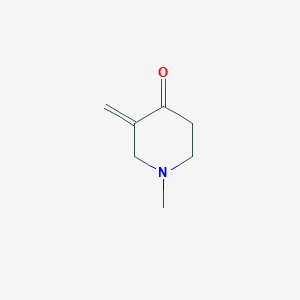
1-Methyl-3-methylidenepiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-methylidenepiperidin-4-one, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science. MPP is a piperidine derivative that has a unique structure and properties that make it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 1-Methyl-3-methylidenepiperidin-4-one is not fully understood, but it is believed to interact with the GABAergic system in the brain, which plays a crucial role in regulating neuronal excitability. 1-Methyl-3-methylidenepiperidin-4-one has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a reduction in neuronal excitability.
Effets Biochimiques Et Physiologiques
1-Methyl-3-methylidenepiperidin-4-one has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitters such as GABA and glutamate, the inhibition of enzymes such as acetylcholinesterase and monoamine oxidase, and the reduction of oxidative stress. These effects contribute to the potential therapeutic benefits of 1-Methyl-3-methylidenepiperidin-4-one in various disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Methyl-3-methylidenepiperidin-4-one is its relatively simple synthesis method, which allows for easy production and modification of the compound for specific applications. However, 1-Methyl-3-methylidenepiperidin-4-one is also highly reactive and can be difficult to handle, requiring specialized equipment and expertise. Additionally, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
Orientations Futures
There are several areas of future research for 1-Methyl-3-methylidenepiperidin-4-one, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for neurological and infectious diseases, and the exploration of its applications in materials science. Further studies are needed to fully understand the mechanism of action and potential side effects of 1-Methyl-3-methylidenepiperidin-4-one, as well as its interaction with other drugs and compounds.
Méthodes De Synthèse
1-Methyl-3-methylidenepiperidin-4-one can be synthesized through various methods, including the condensation of piperidine and acetone, the reaction of piperidine with acetic anhydride, and the reaction of piperidine with acetylacetone. The yield and purity of 1-Methyl-3-methylidenepiperidin-4-one can be improved through optimization of the reaction conditions and purification techniques.
Applications De Recherche Scientifique
1-Methyl-3-methylidenepiperidin-4-one has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models, making it a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety. 1-Methyl-3-methylidenepiperidin-4-one has also been investigated for its potential as an antibiotic and antifungal agent.
Propriétés
Numéro CAS |
133828-19-0 |
|---|---|
Nom du produit |
1-Methyl-3-methylidenepiperidin-4-one |
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
1-methyl-3-methylidenepiperidin-4-one |
InChI |
InChI=1S/C7H11NO/c1-6-5-8(2)4-3-7(6)9/h1,3-5H2,2H3 |
Clé InChI |
MVFXJLXCEXZNBV-UHFFFAOYSA-N |
SMILES |
CN1CCC(=O)C(=C)C1 |
SMILES canonique |
CN1CCC(=O)C(=C)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)
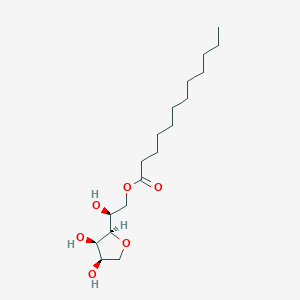
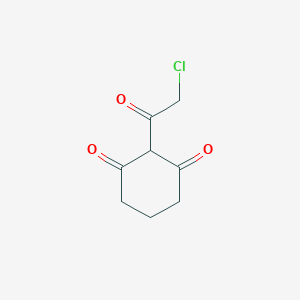
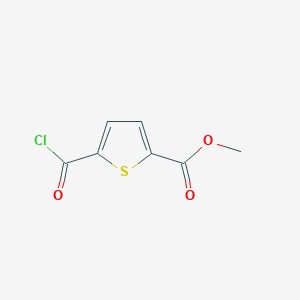
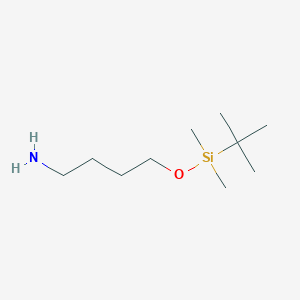
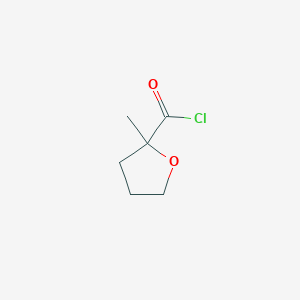
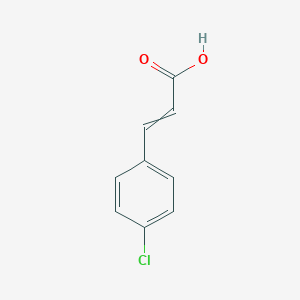
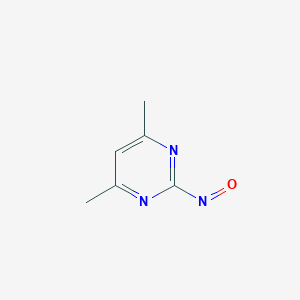
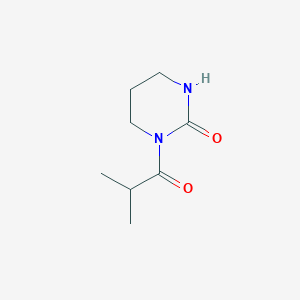
![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)
![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)
